

Spectroscopic Analysis of Cyclo(Tyr-Hpro): A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Cyclo(Tyr-Hpro)**

Cat. No.: **B15129380**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for the cyclic dipeptide **Cyclo(Tyr-Hpro)** and its close analog, Cyclo(Tyr-Pro). Due to the limited availability of specific experimental data for **Cyclo(Tyr-Hpro)**, this document leverages data from the structurally similar Cyclo(Tyr-Pro) to provide a comprehensive analytical profile. This guide includes available mass spectrometry and nuclear magnetic resonance data, detailed experimental protocols, and a visual representation of the analytical workflow.

Introduction

Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines (DKPs), are a class of naturally occurring compounds with diverse biological activities. **Cyclo(Tyr-Hpro)**, composed of tyrosine and hydroxyproline, is a subject of interest in various research fields. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential for the structural elucidation and characterization of these molecules. While specific spectroscopic data for **Cyclo(Tyr-Hpro)** (CAS No.: 813461-21-1; Molecular Formula: C14H16N2O4; Molecular Weight: 276.29 g/mol) is not readily available in public databases, this guide presents data for the closely related Cyclo(Tyr-Pro) (CAS No.: 5654-84-2) to serve as a valuable reference.^[1]

Mass Spectrometry Data

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For cyclic peptides, Electrospray Ionization (ESI) is a common ionization method.

Table 1: Mass Spectrometry Data for Cyclo(L-Pro-L-Tyr)

Parameter	Value	Source
Molecular Formula	C14H16N2O3	[2]
Molecular Weight	260.29 g/mol	[2]
[M+H] ⁺ (Monoisotopic Mass)	261.1235, 261.1237, 261.1239	[3]
[M+Na] ⁺ (Precursor m/z)	283.1053	[2]

Note: The slight variations in the measured [M+H]⁺ values can be attributed to different experimental setups and calibrations across different studies.

A general protocol for the analysis of cyclic dipeptides using Liquid Chromatography-Mass Spectrometry (LC-MS) with an ESI source is as follows:

- Sample Preparation: Dissolve the cyclic dipeptide in a suitable solvent such as methanol, acetonitrile, or a mixture of water and an organic solvent. The concentration should be optimized for the instrument's sensitivity, typically in the range of 1-10 µg/mL.
- Chromatographic Separation (LC):
 - Column: A C18 reversed-phase column is commonly used.
 - Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) is typical. The gradient program should be optimized to achieve good separation of the analyte from any impurities.
 - Flow Rate: A flow rate of 0.2-0.5 mL/min is standard for analytical LC-MS.
- Mass Spectrometry (MS):

- Ionization Source: Electrospray Ionization (ESI) in positive ion mode is generally used for the analysis of peptides.
- Scan Mode: Full scan mode is used to detect the protonated molecule $[M+H]^+$.
- Fragmentation: For structural confirmation, tandem mass spectrometry (MS/MS or MSn) can be performed. This involves isolating the precursor ion ($[M+H]^+$) and subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions. The fragmentation patterns of cyclic peptides can be complex due to the ring structure.

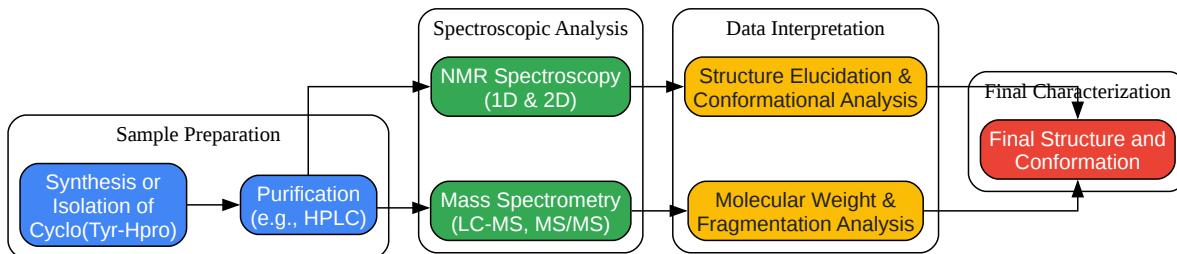
Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy provides detailed information about the chemical structure and conformation of a molecule in solution. While specific NMR data for **Cyclo(Tyr-Hpro)** is not available, a ^1H NMR spectrum for the related compound, cyclo(L-Pro-L-Tyr), has been reported in D_2O solution under basic conditions.

Table 2: ^1H NMR Data for Cyclo(L-Pro-L-Tyr) in D_2O

Proton	Chemical Shift (ppm) Range	Notes
Aromatic (Tyr)	~6.8 - 7.2	Two distinct signals corresponding to the ortho and meta protons of the phenolic ring.
α -H (Tyr)	~4.0 - 4.2	
β -H (Tyr)	~2.8 - 3.2	
α -H (Pro)	~4.0 - 4.2	
β -H, γ -H, δ -H (Pro)	~1.8 - 3.8	Complex multiplet signals from the proline ring protons.

Note: The exact chemical shifts can vary depending on the solvent, temperature, and pH. The data presented is an approximation based on published spectra.


A general protocol for acquiring ^1H and ^{13}C NMR spectra of cyclic dipeptides is as follows:

- Sample Preparation: Dissolve approximately 5-10 mg of the cyclic dipeptide in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O, or Methanol-d₄). The choice of solvent is crucial as it can influence the conformation of the peptide. Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration.
- NMR Instrument: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
- ^1H NMR Acquisition:
 - Acquire a standard one-dimensional ^1H NMR spectrum.
 - Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C NMR spectrum.
 - Due to the lower natural abundance and smaller gyromagnetic ratio of ^{13}C , a larger number of scans and a longer relaxation delay may be required.
- 2D NMR Experiments: For complete structural assignment and conformational analysis, various 2D NMR experiments can be performed:
 - COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.
 - HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.
 - HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon couplings.

- NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine spatial proximities between protons, which is crucial for conformational analysis.

Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a cyclic dipeptide like **Cyclo(Tyr-Hpro)**.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the spectroscopic analysis of **Cyclo(Tyr-Hpro)**.

Conclusion

While specific, experimentally derived NMR and MS data for **Cyclo(Tyr-Hpro)** remain to be fully documented in publicly accessible literature, the data available for the closely related Cyclo(Tyr-Pro) provides a strong foundation for its analytical characterization. The experimental protocols outlined in this guide are standard methodologies for the analysis of cyclic dipeptides and can be readily adapted for the study of **Cyclo(Tyr-Hpro)**. Further research is needed to populate the spectroscopic database for this specific compound, which will be invaluable for researchers in natural product chemistry, pharmacology, and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS No.: 813461-21-1 — Cyclo(Tyr-Hpro) (Cyclo(Tyr-Hpro)) | Kehua Intelligence [en.kehuaai.com]
- 2. 3-((4-Hydroxyphenyl)methyl)-2,3,6,7,8,8a-hexahydropyrrolo(1,2-a)pyrazine-1,4-dione | C14H16N2O3 | CID 371682 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Spectroscopic Analysis of Cyclo(Tyr-Hpro): A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15129380#spectroscopic-data-for-cyclo-tyr-hpro-nmr-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com